3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one
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Overview
Description
3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one is a heterocyclic compound that contains a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable thioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether at low temperatures.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its antiproliferative activity against cancer cells.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Exhibits antiviral activity.
Uniqueness
3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78984-62-0 |
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Molecular Formula |
C11H10ClNOS2 |
Molecular Weight |
271.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one |
InChI |
InChI=1S/C11H10ClNOS2/c1-7-6-10(14)13(11(15)16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |
InChI Key |
OKYXXBGVTNOAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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